N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a triazoloquinoline moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazoloquinoline core, which can be synthesized through cyclization reactions involving appropriate precursors. The acetylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide linkage is formed through nucleophilic substitution reactions, often using thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols or alkanes .
Scientific Research Applications
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The triazoloquinoline moiety is known to interact with DNA or proteins, potentially disrupting their function and leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide: can be compared with other triazoloquinoline derivatives and sulfanylacetamide compounds.
Triazoloquinoline derivatives: These compounds share the triazoloquinoline core and may exhibit similar biological activities.
Sulfanylacetamide compounds: These compounds contain the sulfanylacetamide linkage and may have comparable chemical reactivity
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS No. 671199-28-3) is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C20H16N4O2S
- Molecular Weight : 376.43 g/mol
- Structural Features : The compound contains a triazoloquinoline moiety which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of triazoloquinoline compounds, including this compound, exhibit notable anticancer activity. A study highlighted that related compounds inhibited the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy through the modulation of tumor growth and metastasis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound acts as an antagonist for certain GPCRs involved in angiogenesis and tumor growth regulation .
- Thymidine Phosphorylase Inhibition : Similar compounds have been shown to inhibit thymidine phosphorylase effectively, which is crucial in cancer metabolism .
Case Studies and Research Findings
Several studies have explored the biological effects of triazoloquinoline derivatives:
-
Study on Anticancer Effects :
- A structure-activity relationship study found that modifications on the triazole ring significantly affected the anticancer potency against various cancer cell lines .
- Compounds demonstrated mixed-type inhibition mechanisms against thymidine phosphorylase with IC50 values comparable to established drugs .
-
Antimicrobial Studies :
- Research indicated that the compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The effectiveness was attributed to a dual mechanism involving disruption of membrane integrity and inhibition of nucleic acid synthesis.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Structure Type | Biological Activity | Mechanism |
---|---|---|---|
This compound | Triazoloquinoline | Anticancer, Antimicrobial | GPCR antagonist |
1,2,4-Triazolo[4,3-a]quinoxaline | Triazole derivative | Antiviral | Inhibition of viral replication |
7-Deazaxanthine | Purine analogue | Anticancer | Thymidine phosphorylase inhibition |
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJULKKOPACOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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